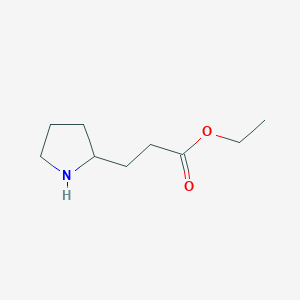
Ethyl 3-(pyrrolidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pyrrolidin-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group. The presence of the pyrrolidine ring makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, where the nucleophilic pyrrolidine attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the product. The use of catalysts, such as trifluoromethanesulfonic acid, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(pyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors in biological systems, potentially leading to modulation of their activity. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then exert its effects on specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(pyridin-2-yl)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(piperidin-2-yl)propanoate: Contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Ethyl 3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which includes both nitrogen and oxygen in the heterocycle.
Uniqueness
Ethyl 3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. The five-membered ring structure allows for greater flexibility and interaction with biological targets compared to six-membered rings like piperidine.
Propiedades
Número CAS |
103038-22-8 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3 |
Clave InChI |
LTVWMXLVXOBZAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
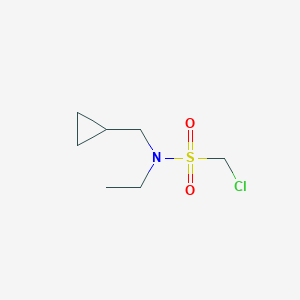
amine](/img/structure/B13482294.png)
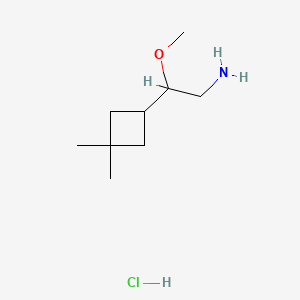


![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
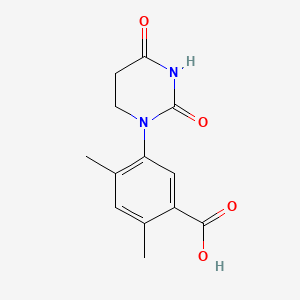

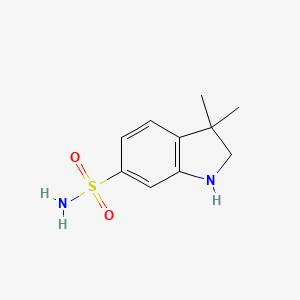

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)

![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
